1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea
Description
Significance of Urea (B33335) Derivatives in Pharmaceutical Research
Urea and its derivatives are fundamental building blocks in the design of therapeutic agents, a fact underscored by their presence in a wide array of clinically approved drugs. acs.orgnih.gov The urea moiety's unique ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets such as enzymes and receptors. nih.gov This capacity for robust hydrogen bonding is a key factor in the efficacy of many urea-containing drugs. acs.org
The versatility of the urea scaffold has been exploited in the development of drugs for a multitude of diseases. Notable examples include anticancer agents, where urea derivatives can act as kinase inhibitors, and antidiabetic drugs. acs.orgnih.gov The structural and electronic properties of the urea group can be readily modified by attaching different substituents, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Table 1: Examples of Urea-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application |
| Sorafenib | Anticancer (Kinase inhibitor) |
| Tolbutamide | Antidiabetic |
| Hydroxyurea | Anticancer, Sickle Cell Anemia |
| Carisoprodol | Muscle Relaxant |
Role of Piperidine (B6355638) and Pyridine (B92270) Moieties as Pharmacophores in Bioactive Compounds
The inclusion of both piperidine and pyridine rings in 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea further enhances its potential as a bioactive compound. Both of these nitrogen-containing heterocyclic structures are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in approved drugs and natural products.
The Piperidine Moiety:
The saturated piperidine ring is a common feature in a vast number of pharmaceuticals. ijnrd.orgencyclopedia.pub Its flexible, chair-like conformation allows it to present substituents in specific spatial orientations, which can be crucial for optimal binding to a biological target. The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, enabling ionic interactions and improving water solubility. This feature is often exploited to enhance the pharmacokinetic properties of drug candidates. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, analgesic, antipsychotic, and antihistaminic effects.
The Pyridine Moiety:
The aromatic pyridine ring is another cornerstone of medicinal chemistry. researchgate.nettandfonline.comnih.gov Its electronic properties, characterized by a nitrogen atom that withdraws electron density from the ring, influence its interactions with biological macromolecules. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and a coordination site for metal ions in metalloenzymes. researchgate.net The pyridine scaffold is found in drugs with diverse applications, including antiviral, anti-inflammatory, and cardiovascular agents. globalresearchonline.net
Table 2: Prominent Drugs Containing Piperidine or Pyridine Scaffolds
| Drug Name | Scaffold | Therapeutic Application |
| Donepezil | Piperidine | Alzheimer's Disease |
| Fentanyl | Piperidine | Analgesic |
| Ritalin (Methylphenidate) | Piperidine | ADHD |
| Isoniazid | Pyridine | Antituberculosis |
| Nifedipine | Pyridine | Antihypertensive |
| Amlodipine | Pyridine | Antihypertensive |
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-piperidin-4-yl-3-pyridin-3-ylurea |
InChI |
InChI=1S/C11H16N4O/c16-11(14-9-3-6-12-7-4-9)15-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H2,14,15,16) |
InChI Key |
WAXIZYMVNYQFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 1 Piperidin 4 Yl 3 Pyridin 3 Yl Urea Analogues
Impact of Substituent Modifications on Biological Activity and Potency
Modifications to the core structure of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea analogues have been extensively studied to enhance their biological efficacy. These investigations have primarily focused on substitutions at the aryl/heteroaryl moiety, the piperidine (B6355638) nitrogen, and the urea (B33335) linkage.
The nature of the aryl or heteroaryl group attached to the urea nitrogen plays a critical role in the potency of these compounds. In studies of analogues as CXCR3 antagonists, a wide range of aromatic groups were found to yield potent compounds. For instance, the 3,5-bis-trifluoromethyl urea derivative demonstrated a high affinity for the receptor. lookchem.com However, highly potent compounds often exhibited poor aqueous solubility and high lipophilicity (logD >4). lookchem.com
To address this, the incorporation of more hydrophilic aromatic groups was explored. Replacing a phenylthiophene group with a meta-bromopyridine significantly improved physicochemical properties while maintaining good potency. lookchem.com This highlights a strategy to balance potency with drug-like properties. Further research has shown that introducing fluorine atoms or electron-withdrawing groups like trifluoromethyl on the benzene (B151609) ring can be beneficial for the antiproliferative activity of N-aryl-N'-benzylurea derivatives. mdpi.com
Table 1: Impact of Aryl Substituents on CXCR3 Antagonist Activity
| Compound | Aryl/Heteroaryl Group | Activity (Ki, nM) | Physicochemical Properties |
|---|---|---|---|
| 5f | 3,5-bis-trifluoromethylphenyl | 36 | logD >4, poor solubility |
| 9h | Phenylthiophene | High Potency | Poor |
| 9m | meta-bromopyridine | Good Potency | Improved (logD = 3.47) |
Data sourced from studies on CXCR3 antagonists. lookchem.com
Modifications to the piperidine nitrogen have been shown to significantly influence the activity and pharmacokinetic profile of these analogues. In the context of soluble epoxide hydrolase (sEH) inhibitors, N-acyl and N-sulfonyl substitutions on the piperidine ring of the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core structure resulted in multiple highly potent inhibitors. nih.gov
For example, a 1-(1-(cyclopropanecarbonyl)piperidin-4-yl) analogue demonstrated a 7-fold increase in potency and a remarkable 3300-fold increase in AUC (Area Under the Curve, a measure of drug exposure) compared to its adamantane (B196018) analogue. nih.govnih.gov This suggests that appropriate N-acylation can lead to substantial improvements in both potency and pharmacokinetics. nih.govnih.gov It was also noted that a variety of polar, bulky, and basic groups are well-tolerated on the piperidine nitrogen, as long as they are positioned away from the essential urea pharmacophore. nih.gov
Alterations to the central 4-aminopiperidine (B84694) core itself, such as replacement with 3-aminopyrrolidine, 3-aminoazetidine, or piperazine (B1678402), have been shown to cause a significant loss of potency in CXCR3 antagonists, indicating the importance of the 4-aminopiperidine template for this specific target. lookchem.com
Identification and Elucidation of Key Pharmacophoric Elements for Target Interaction
Pharmacophore modeling is a crucial tool for understanding the key molecular features necessary for biological activity. nih.gov For 1,3-disubstituted ureas acting as sEH inhibitors, the central urea moiety is considered the primary pharmacophore. It is believed to engage in hydrogen bond formation with key active site residues of the sEH enzyme, such as Tyr381, Tyr465, and Asp333. scispace.com
For CXCR3 antagonists, SAR studies have established the key requirements for affinity within the 1-aryl-3-piperidin-4-yl-urea series, providing a structural template for further optimization. lookchem.comnih.gov These studies underscore the importance of the specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions for effective receptor binding.
Stereochemical Influence on Biological Efficacy and Selectivity
Stereochemistry can play a pivotal role in the biological activity of chiral compounds, influencing their interaction with biological targets, metabolism, and distribution. mdpi.com While specific studies on the stereochemical influence of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea analogues are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For other piperidine derivatives, the stereochemical orientation of substituents has been shown to have a significant effect on their biological activities, including antibacterial, antifungal, and anthelmintic properties. nih.gov
In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of individual stereoisomers of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea analogues would be a critical step in developing more potent and selective therapeutic agents.
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea analogues can provide valuable insights into their structure-activity relationships. unifi.it
Techniques such as NMR spectroscopy and molecular modeling can be used to determine the preferred conformations of these molecules in solution. unifi.it For instance, in related piperidine-containing compounds, the chair conformation is often the most stable, with bulky substituents preferentially occupying equatorial positions to minimize steric hindrance. The specific dihedral angles and coupling constants observed in NMR spectra can provide detailed information about the ring conformation.
By correlating the preferred conformations of a series of analogues with their biological activities, it is possible to develop a deeper understanding of the conformational requirements for optimal target interaction. This knowledge can then be used to design new analogues with improved potency and selectivity.
Mechanistic Studies on the Biological Action of 1 Piperidin 4 Yl 3 Pyridin 3 Yl Urea and Its Analogues
Identification and Characterization of Molecular Targets
The biological effects of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea and its analogues are predicated on their ability to interact with specific proteins, thereby altering their function. Extensive research has identified several key molecular targets, including enzymes and receptors, which are modulated by this class of compounds.
Enzyme Inhibition Profiles
Analogues of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea have demonstrated inhibitory activity against a range of enzymes implicated in various disease states.
Soluble Epoxide Hydrolase (sEH): A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been synthesized and evaluated as inhibitors of human and murine soluble epoxide hydrolase (sEH). nih.govnih.gov These compounds have shown significant improvements in pharmacokinetic parameters over earlier adamantyl-urea based inhibitors. nih.gov For instance, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exhibited a 7-fold increase in potency compared to its adamantane (B196018) analogue. nih.gov The inhibition of sEH is of therapeutic interest as it increases the concentration of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | ~7 | nih.gov |
| 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | 16 | nih.gov |
| 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | 10 | nih.gov |
| 1,3,4-oxadiazol-5-one containing piperazine (B1678402) urea (B33335) derivative (Compound 19) | Human sEH | 42 | bohrium.com |
| 1,3,4-oxadiazol-5-thione containing piperazine urea derivative (Compound 20) | Human sEH | 56 | bohrium.com |
Lysine (B10760008) Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Ki values as low as 29 nM. nih.govnih.gov These inhibitors have demonstrated high selectivity against related monoamine oxidases A and B. nih.govnih.gov LSD1 is a key enzyme in gene expression regulation, and its inhibition can lead to an increase in cellular H3K4 methylation, which is associated with active gene transcription. nih.govnih.gov
| Compound | Target Enzyme | Ki (nM) | Reference |
| 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | Human LSD1 | 29 | nih.govnih.gov |
| A pyrazine (B50134) core containing analogue (Compound 9) | Human LSD1 | 540 | nih.gov |
| A pyrazine core containing analogue (Compound 5) | Human LSD1 | 2300 | nih.gov |
Fatty Acid Amide Hydrolase (FAAH): Cyclic piperidine (B6355638) and piperazine aryl ureas are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov These compounds act as covalent inhibitors, forming an adduct with the enzyme. nih.gov For example, the piperidine urea PF-750 has an IC50 of 16.2 nM. nih.gov The inhibition of FAAH is a strategy for treating pain and inflammation by increasing the levels of endogenous cannabinoids. nih.govnih.gov
| Compound | Target Enzyme | IC50 (nM) | Reference |
| N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) | Human FAAH | 16.2 | nih.gov |
| N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010) | Human FAAH | 33 | nih.gov |
| JNJ-42165279 | Human FAAH | 70 | nih.gov |
Protein Kinases: Novel pyridin-2-yl urea inhibitors have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) cascades. nih.govmdpi.com One such inhibitor demonstrated an IC50 of 1.55 ± 0.27 nM, comparable to the clinical inhibitor Selonsertib. mdpi.com ASK1 is a therapeutic target for a variety of diseases due to its role in stress-responsive signal transduction pathways. nih.govmdpi.com
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Pyridin-2-yl urea with indoline (B122111) ring (Compound 2) | Human ASK1 | 1.55 ± 0.27 | mdpi.com |
| Pyridin-2-yl urea with indoline ring (Compound 6) | Human ASK1 | 2.92 ± 0.28 | mdpi.com |
| Pyridin-2-yl urea with indoline ring (Compound 4) | Human ASK1 | 45.27 ± 4.82 | mdpi.com |
| 2-pyridinyl urea-containing compound 14l (YD57) | Human ASK1 | <10 | nih.gov |
Receptor Antagonism and Modulation
In addition to enzyme inhibition, analogues of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea have been shown to act as antagonists at several G-protein coupled receptors (GPCRs).
CXCR3 receptor: A series of 1-aryl-3-piperidin-4-yl-urea derivatives have been identified as small-molecule antagonists of the CXCR3 receptor. nih.govlookchem.com Structure-activity relationship (SAR) studies led to the identification of compounds with high potency, such as one exhibiting an IC50 of 16 nM in a GTPγS functional assay. nih.gov The most active compound in another series, a 3,5-bis-trifluoromethyl urea derivative, showed a Ki of 36 nM. lookchem.com CXCR3 is a chemokine receptor involved in inflammatory diseases, making its antagonists potential therapeutic agents. nih.govlookchem.com
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Reference |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-isobutylpiperidin-4-yl)urea (9t) | Human CXCR3 | 16 | - | nih.gov |
| 3,5-bis-trifluoromethyl urea derivative (5f) | Human CXCR3 | - | 36 | lookchem.com |
P2Y1 receptor: Conformationally constrained ortho-anilino diaryl ureas, which can be considered analogues of the core scaffold, have been discovered as potent and orally bioavailable antagonists of the P2Y1 receptor. nih.gov These compounds have demonstrated efficacy as antiplatelet agents in preclinical models. nih.gov The P2Y1 receptor is involved in ADP-induced platelet aggregation, and its antagonism is a promising antithrombotic strategy. nih.gov
LPA1 receptor: Urea-containing compounds have been investigated as antagonists of the lysophosphatidic acid receptor 1 (LPA1). While specific data for a direct 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea analogue is not detailed, the general class of urea compounds has shown promise in this area.
Molecular Interactions and Ligand-Target Binding Mode Analysis
Understanding the molecular interactions between the ligands and their targets is crucial for rational drug design and optimization. Docking studies and co-crystal structures have provided insights into the binding modes of these compounds.
For LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine scaffold, a crystal structure revealed that the inhibitor binds in a novel mode that was not fully predicted by in silico docking. mdpi.com The cyano group of the inhibitor forms a hydrogen bond with Lys661, a critical residue in the catalytic center of LSD1. mdpi.com The piperidine ring interacts with the side chains of Asp555 and Asn540, while the 4-methylphenyl group binds in a hydrophobic pocket. mdpi.com
In the case of FAAH inhibitors , computational analysis of piperidine and piperazine aryl ureas showed that the enzyme induces a distortion of the amide bond of the inhibitor. nih.gov This enzyme-induced conformational change diminishes the conjugation of the nitrogen lone pair with the carbonyl group, facilitating a nucleophilic attack by Ser241 and leading to the formation of a covalent enzyme-inhibitor adduct. nih.gov
For ASK1 inhibitors , molecular docking and absolute binding free energy calculations have been used to predict and discriminate between possible binding modes of pyridin-2-yl urea derivatives. nih.govmdpi.com These studies are essential for understanding the structure-activity relationships and for the further optimization of these inhibitors. nih.govmdpi.com
Modulation of Specific Biological Pathways and Cellular Processes
By interacting with their molecular targets, 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea analogues can modulate specific biological pathways and cellular processes, leading to their observed pharmacological effects.
Impact on Signal Transduction Pathways
The inhibition of protein kinases such as ASK1 by pyridin-2-yl urea analogues directly impacts the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govmdpi.com ASK1 is an upstream regulator of the JNK and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis. mdpi.com By inhibiting ASK1, these compounds can block the downstream signaling events mediated by these pathways. A 2-pyridinyl urea-containing compound, YD57, was found to inhibit ASK1 and p38 phosphorylation in intact cells, leading to apoptosis induction and G1 cell cycle arrest. nih.gov
Effects on Gene Expression Regulation
LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine scaffold have a direct impact on gene expression regulation through their effect on histone methylation. nih.govnih.gov LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. nih.govnih.gov By inhibiting LSD1, these compounds lead to an increase in the levels of H3K4 methylation, which can de-repress the expression of epigenetically silenced genes. nih.govnih.gov This mechanism is particularly relevant in cancer, where LSD1 is often overexpressed and contributes to the silencing of tumor suppressor genes. nih.govnih.gov Potent LSD1 inhibitors have been shown to increase cellular H3K4 methylation and strongly inhibit the proliferation of various cancer cells. nih.govnih.gov
Interference with Cellular Metabolism or Biosynthesis
While direct mechanistic studies on the metabolic interference of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea are not extensively documented in publicly available research, the biological activity of its structural analogues provides significant insights into its potential mechanisms of action. Research has predominantly focused on two key areas of enzymatic inhibition that disrupt cellular metabolism: the inhibition of soluble epoxide hydrolase (sEH) and the inhibition of urease. These interactions highlight the potential for this class of compounds to modulate critical metabolic and biosynthetic pathways.
Inhibition of Soluble Epoxide Hydrolase (sEH) and its Metabolic Consequences
A significant body of research has been dedicated to the investigation of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme plays a crucial role in the metabolism of fatty acid epoxides, particularly epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 epoxygenases. nih.gov EETs are important endogenous signaling lipids that are involved in the regulation of vascular tone and possess anti-inflammatory properties. nih.gov
The sEH enzyme metabolizes EETs by converting them into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. nih.gov By inhibiting sEH, 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea and its analogues can prevent the degradation of EETs, leading to an increase in their cellular concentrations. nih.gov This elevation of EET levels is the primary mechanism through which these compounds interfere with cellular metabolism, resulting in a cascade of downstream effects. The increased bioavailability of EETs can lead to vasodilation and a reduction in inflammation. nih.govnih.gov
The interference with the sEH pathway represents a significant modulation of lipid metabolism and signaling. nih.gov Studies on analogues have demonstrated that this inhibition can shift the balance of lipid mediators from a pro-inflammatory state towards a pro-resolving one. nih.gov For instance, in a murine model of myocardial infarction, treatment with sEH inhibitors altered the pattern of lipid mediators, which paralleled changes in inflammatory cytokines. nih.gov
The inhibitory potency of several analogues of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea against human and murine sEH has been quantified, as detailed in the table below.
| Compound | Target | IC50 (nM) |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | human sEH | 0.8 ± 0.1 |
| 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | human sEH | 2.1 ± 0.3 |
| 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | human sEH | 6.5 ± 0.5 |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | murine sEH | 1.8 ± 0.2 |
| 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | murine sEH | 4.9 ± 0.5 |
| 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | murine sEH | 15.1 ± 1.2 |
This table presents a selection of analogues and their reported IC50 values against soluble epoxide hydrolase. The data is illustrative of the potency of this chemical class as sEH inhibitors.
Inhibition of Urease and its Impact on Nitrogen Metabolism
Another area where analogues of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea have shown activity is in the inhibition of urease. nih.gov Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is a critical component of the nitrogen cycle and is particularly important for certain pathogenic bacteria, such as Helicobacter pylori, which utilize urease to survive in the acidic environment of the stomach. wikipedia.org
By inhibiting urease, these compounds can disrupt the nitrogen metabolism of ureolytic bacteria. nih.gov The inhibition of urea hydrolysis prevents the production of ammonia, which in turn hinders the ability of these bacteria to neutralize acidic surroundings and proliferate. wikipedia.org This mechanism of action is of significant interest in the development of new antibacterial agents. nih.gov
The urea and thiourea (B124793) functional groups are known to be effective inhibitors of urease. nih.gov The inhibitory mechanism often involves the interaction of the urea or thiourea moiety with the nickel ions in the active site of the enzyme, thereby blocking the access of the natural substrate, urea. researchgate.net Kinetic studies on some pyridine (B92270) carboxamide derivatives, which share structural similarities with the compound of interest, have demonstrated their potent inhibitory action against urease. mdpi.com
The inhibitory potential of a pyridyl-substituted thiourea analogue is highlighted in the following table.
| Compound | Target | IC50 (µM) |
| A 3-pyridyl substituted thiourea derivative | Urease | 8.43 |
This table provides an example of the urease inhibitory activity of a pyridyl-containing analogue.
Preclinical Biological Activity and Efficacy Research of 1 Piperidin 4 Yl 3 Pyridin 3 Yl Urea and Its Derivatives
In Vitro Efficacy Studies in Cellular and Biochemical Models
In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. For 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea and its derivatives, these studies have spanned a wide range of therapeutic areas.
Derivatives of pyridyl urea (B33335) have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. A study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed that certain compounds exhibited broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govpreprints.org For instance, some derivatives with a 4-hydroxymethylpiperidine moiety demonstrated significant growth inhibition, with some even causing cell death in melanoma, renal cancer, and breast cancer cell lines at a 10 µM concentration. nih.govpreprints.org Two compounds from this series were found to be more potent than paclitaxel in 21 different cancer cell lines, particularly renal cancer and melanoma, and more potent than gefitinib in 38 and 34 cancer cell lines, respectively. nih.govpreprints.org
Another study investigated copper(II) complexes with 2-pyridyl urea-based ligands. These complexes were tested against human lung cancer cell lines (A549, NCI-H460, NCI-H1975). Two of the synthesized complexes showed enhanced activity against the drug-resistant NCI-H1975 cell line with moderate selectivity towards normal cells. mdpi.com
Table 1: Antiproliferative Activity of Selected Pyridyl Urea Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50, % Inhibition) | Reference |
|---|---|---|---|
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5a | SK-MEL-5 (Melanoma) | 146.1% inhibition at 10 µM | preprints.org |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5a | 786-0 (Renal) | 108.7% inhibition at 10 µM | preprints.org |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative 5a | MDA-MB-468 (Breast) | 116.6% inhibition at 10 µM | preprints.org |
| Cu(U3)2Cl2 (Copper complex) | NCI-H1975 (Lung) | IC50 = 39.6 ± 4.5 μM | mdpi.com |
| Cu(U11)2Cl2 (Copper complex) | NCI-H1975 (Lung) | IC50 = 33.4 ± 3.8 μM | mdpi.com |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX (Non-Small Cell Lung) | 75.46% Growth Inhibition at 10 µM | mdpi.com |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | CAKI-1 (Renal) | 78.52% Growth Inhibition at 10 µM | mdpi.com |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | MCF7 (Breast) | 83.48% Growth Inhibition at 10 µM | mdpi.com |
The piperidin-4-yl-urea scaffold is a key feature in compounds designed to inhibit various enzymes and receptors. A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized and shown to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory conditions. nih.gov
Derivatives of 1-aryl-3-piperidin-4-yl-urea have also been identified as antagonists for the CXCR3 receptor, with one compound exhibiting an IC50 of 16 nM in a functional assay. nih.gov Furthermore, piperidin-4-yl-urea derivatives have been optimized as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity treatment. nih.gov Research has also focused on reducing the hERG inhibitory activity in 4-piperidinyl urea series of H3 antagonists. researchgate.net
Pyridylpiperazine hybrid derivatives have been investigated as urease inhibitors. Some of these compounds showed potent inhibition of jack bean urease, with IC50 values significantly lower than the standard inhibitor thiourea (B124793). frontiersin.orgnih.gov Additionally, novel pyridin-2-yl urea inhibitors have been developed that target Apoptosis signal-regulating kinase 1 (ASK1), with one compound showing an IC50 of 1.55 ± 0.27 nM. mdpi.com
Table 2: Enzyme and Receptor Inhibition by Piperidinyl and Pyridyl Urea Derivatives
| Compound Class/Derivative | Target | Inhibition Metric (IC50) | Reference |
|---|---|---|---|
| 1-aryl-3-piperidin-4-yl-urea derivative 9t | CXCR3 Receptor | 16 nM | nih.gov |
| Pyridylpiperazine derivative 5b | Jack Bean Urease | 2.0 ± 0.73 µM | frontiersin.orgnih.gov |
| Pyridylpiperazine derivative 7e | Jack Bean Urease | 2.24 ± 1.63 µM | frontiersin.orgnih.gov |
| Pyridin-2-yl urea derivative 2 | ASK1 Kinase | 1.55 ± 0.27 nM | mdpi.com |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Soluble Epoxide Hydrolase (sEH) | Potent Inhibition | nih.gov |
The neuroprotective potential of piperidine (B6355638) urea derivatives has been explored in cellular models of neurological disorders. In a study focused on ischemic stroke, a series of piperidine urea derivatives were designed and synthesized. One derivative, when tested in a glutamate-induced injury model in SH-SY5Y cells, showed better protective activity than the control drug, Fenazinel, and exhibited lower cytotoxicity at high concentrations. Specifically, a derivative with a 3-pyridine substituent demonstrated strong neuroprotective activity at low concentrations.
Table 3: Neuroprotective Activity of Piperidine Urea Derivatives
| Compound/Derivative | Cellular Model | Observed Effect | Reference |
|---|---|---|---|
| Piperidine urea derivative A8 (R=3-pyridine) | L-Glutamic acid–induced injury in SH-SY5Y cells | Strong neuroprotective activity at low concentrations | |
| Piperidine urea derivative A10 | L-Glutamic acid–induced injury in SH-SY5Y cells | Better protective activity than Fenazinel |
The antimicrobial and antioxidant activities of urea derivatives containing piperidine and pyridine (B92270) moieties have been investigated. A study on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showed that some of the synthesized compounds exhibited good antibacterial, antifungal, and antioxidant activity when compared to standard drugs. researchgate.net
In another study, a series of 1,3-disubstituted urea derivatives were screened for their antimicrobial activities against various bacterial strains, Candida albicans, and Mycobacterium tuberculosis, leading to the discovery of new active molecules. nih.gov Additionally, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against several Gram-positive bacteria. nih.gov A novel small molecule, 1,3-di-m-tolyl-urea, was found to inhibit and disrupt multispecies oral biofilms without being bactericidal. mdpi.com
Regarding antioxidant properties, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were synthesized and evaluated. Certain derivatives with methoxy substitutions on the phenyl ring demonstrated significant antioxidant activity. mdpi.com
Table 4: Antimicrobial and Antioxidant Activity of Selected Urea Derivatives
| Compound Class/Derivative | Activity | Organism/Assay | Result (e.g., MIC, IC50) | Reference |
|---|---|---|---|---|
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole urea derivatives | Antibacterial, Antifungal, Antioxidant | Various | Good activity compared to standards | researchgate.net |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative 21d | Antibacterial | S. aureus, S. pneumoniae, etc. | Strong activity similar to linezolid | nih.gov |
| 1,3-di-m-tolyl-urea | Anti-biofilm | Multispecies oral biofilms | BIC50 = 0.79 µM | mdpi.com |
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant | DPPH Assay | IC50 = 15.99 ± 0.10 µM | mdpi.com |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant | DPPH Assay | IC50 = 16.05 ± 0.15 µM | mdpi.com |
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue, and new treatments are urgently needed. nih.govnih.gov Research has explored the activity of various heterocyclic compounds against this parasite. While direct studies on 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea were not prominently found, related structures have been investigated. For instance, a series of disubstituted piperazines were identified as having good potency against T. cruzi. nih.gov
Other research has focused on purine analogs, as T. cruzi relies on purine salvage from the host. nih.govresearchgate.net Several purine analogs showed specific anti-parasitic activity with IC50 values in the low micromolar range. nih.govresearchgate.net Additionally, novel 4-thiazolidinone and 1,3-thiazole derivatives have been synthesized and evaluated for their anti-Trypanosoma cruzi activity, with some compounds showing promising results against different forms of the parasite. oatext.com
Table 5: Anti-Trypanosoma cruzi Activity of Related Compound Classes
| Compound Class/Derivative | Parasite Form | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Purine Analogs | Amastigotes | 2.42 to 8.16 μM | nih.govresearchgate.net |
| 4-thiazolidinone derivative 2h | Epimastigote, Trypomastigote, Amastigote | Most active of the series | oatext.com |
| Disubstituted piperazines | Intracellular | Good potency | nih.gov |
| 3-nitro-1H-1,2,4-triazole-based piperazines | Amastigotes | Up to 39-fold more potent than benznidazole | researchgate.net |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, compounds are often advanced to in vivo studies to assess their efficacy in a living organism. For derivatives of 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea, several in vivo studies have been conducted.
A potent and selective soluble epoxide hydrolase inhibitor, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, demonstrated efficacy in rodent models of hypertension and dysglycemia. nih.gov It was shown to attenuate the increase in blood pressure in a rat model of angiotensin-II-induced hypertension. nih.gov
In the context of neuroprotection, a piperidine urea derivative that showed promise in vitro was tested in a rat model of middle cerebral artery occlusion (MCAO). The compound significantly reduced the percentage of cerebral infarction, indicating a neuroprotective effect in vivo. Another study demonstrated a modest but significant neuroprotective effect of a pyrid-3-yl-sulphonyl-urea derivative in a rat model of photochemically induced focal ischemia. nih.gov
Furthermore, a novel 1-aryl-3-(1-acylpiperidin-4-yl)urea sEH inhibitor showed a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in a carrageenan-induced inflammatory pain model in mice. nih.gov
Efficacy in Models of Inflammatory Pain and Hyperalgesia
Derivatives of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, specifically 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds, have demonstrated significant efficacy in preclinical models of inflammatory pain. These compounds are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties.
In a carrageenan-induced inflammatory pain model, a novel sEH inhibitor, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, showed a remarkable 1000-fold increase in potency in reducing hyperalgesia compared to morphine, as measured by the mechanical withdrawal threshold. nih.gov This compound and other 1,3-disubstituted ureas with a piperidyl moiety have been synthesized to explore their structure-activity relationships as inhibitors of both human and murine sEH. nih.gov Oral administration of these inhibitors in mice revealed substantial improvements in pharmacokinetic parameters over earlier adamantylurea-based inhibitors. nih.gov
For instance, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exhibited a 7-fold increase in potency, a 65-fold increase in maximum concentration (Cmax), and a 3300-fold increase in the area under the curve (AUC) compared to its adamantane (B196018) analogue, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea. nih.gov
Below is a data table summarizing the comparative efficacy of a key derivative.
| Compound | Target | Model | Key Finding |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | sEH | Carrageenan-induced inflammatory pain | 1000-fold more potent than morphine in reducing hyperalgesia. nih.gov |
| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | sEH | Carrageenan-induced inflammatory pain | Significantly lower potency and pharmacokinetic profile compared to the aryl derivative. nih.gov |
Effects in Rodent Models of Hypertension and Dysglycemia
A notable derivative, 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), has been extensively studied for its effects on hypertension and dysglycemia. nih.govnih.gov AR9281 is a potent and selective sEH inhibitor. nih.govnih.gov
In a rat model of angiotensin-II-induced hypertension, AR9281 attenuated the increase in blood pressure. nih.govnih.gov This effect was dose-dependent and correlated with the inhibition of sEH activity in whole blood. nih.govnih.gov The mechanism is believed to involve the stabilization of EETs, which have vasodilatory and anti-inflammatory properties. nih.gov
Regarding dysglycemia, in a mouse model of diet-induced obesity, AR9281 attenuated the enhanced glucose excursion following an intraperitoneal glucose tolerance test. nih.govnih.gov This suggests a role for sEH inhibition in improving glucose metabolism.
The following table presents the findings for AR9281 in these models.
| Compound | Target | Model | Efficacy |
| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | sEH | Angiotensin-II-induced hypertension (rats) | Attenuated the increase in blood pressure. nih.govnih.gov |
| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | sEH | Diet-induced obesity (mice) | Attenuated the enhanced glucose excursion in a glucose tolerance test. nih.govnih.gov |
Assessment in Models of Diet-Induced Obesity
The derivative 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) has also been assessed in the context of diet-induced obesity. nih.govnih.gov As mentioned previously, in a mouse model of this condition, AR9281 demonstrated efficacy in improving glucose tolerance. nih.govnih.gov While the direct impact on body weight reduction was not the primary focus of the cited study, the improvement in a key metabolic parameter highlights the therapeutic potential of sEH inhibition in obesity-related metabolic dysfunction.
Another study on novel urea and guanidine-based analogues, while not directly on 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, showed that N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide reduced body weight and liver weight in diet-induced obesity mice. nih.gov This provides broader context for the potential of urea-based compounds in this therapeutic area.
| Compound | Target | Model | Outcome |
| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | sEH | Diet-induced obesity (mice) | Improved glucose tolerance. nih.govnih.gov |
Evaluation in Models of Antiplatelet Activity
The direct antiplatelet activity of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea has not been extensively documented in the available literature. However, research into other piperidine-containing urea derivatives has been conducted. For example, a series of 1-aryl-3-piperidin-4-yl-urea derivatives were identified as CXCR3 receptor antagonists, a target involved in inflammatory cell chemotaxis, which can be related to platelet activation in certain contexts. nih.gov
It is important to note that the therapeutic potential of sEH inhibitors, which includes derivatives of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, extends to cardiovascular protection, a field where antiplatelet activity is often a key consideration. The stabilization of EETs by sEH inhibitors can have vasoprotective effects, which may indirectly influence platelet function.
Selectivity and Specificity Profiling against Related Biological Targets
The selectivity and specificity of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea derivatives are crucial for their therapeutic potential and safety. For the sEH inhibitor AR9281, studies have shown it to be a potent and selective inhibitor of sEH. nih.gov The compound was well-tolerated in early animal studies, suggesting a favorable selectivity profile against other targets. nih.gov
The development of piperidinyl urea-based sEH inhibitors has focused on improving potency and selectivity. nih.gov For instance, while piperidinyl urea compounds with a cycloalkyl group like adamantyl showed rapid metabolism, modifications were made to improve their pharmacokinetic profile and reduce off-target effects, such as hERG inhibition. nih.gov
In the broader class of 1-aryl-3-piperidin-4-yl-urea derivatives, research has also focused on their activity as CXCR3 receptor antagonists. nih.gov Structure-activity relationship (SAR) studies have led to the identification of compounds with high potency for this receptor, indicating that the piperidinyl-urea scaffold can be tailored to achieve selectivity for different biological targets. nih.gov
| Compound/Derivative Class | Primary Target | Other Targets Investigated | Selectivity Notes |
| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | sEH | General toxicity targets | Shown to be a potent and selective sEH inhibitor with good tolerability in early animal studies. nih.gov |
| 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives | sEH | Not specified | Developed as potent and selective sEH inhibitors with improved pharmacokinetic profiles. nih.gov |
| 1-aryl-3-piperidin-4-yl-urea derivatives | CXCR3 | Not specified | SAR studies led to the identification of potent and selective CXCR3 antagonists. nih.gov |
Computational Chemistry and Molecular Modeling of 1 Piperidin 4 Yl 3 Pyridin 3 Yl Urea
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode and affinity of drug candidates. For the 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea scaffold, docking studies would be employed to predict how the molecule interacts with the active site of a target protein.
Key interactions for this class of compounds often involve hydrogen bonds formed by the urea (B33335) moiety, which can act as both a hydrogen bond donor and acceptor. The piperidine (B6355638) and pyridine (B92270) rings can engage in various interactions, including hydrophobic and electrostatic interactions. For instance, in studies of similar piperidinyl ureas as inhibitors of the UBC12-DCN1 protein-protein interaction, molecular docking revealed critical interactions with key residues such as Ile1083, Ile1086, and Gln1114. nih.gov Similarly, research on pyridin-2-yl urea inhibitors targeting ASK1 kinase used molecular docking to predict plausible binding modes, which were then further refined by more computationally intensive methods. mdpi.com
A hypothetical docking of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea into a kinase binding site, for example, might show the urea group forming hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The pyridine ring could extend into a hydrophobic pocket, while the piperidine ring could be oriented towards the solvent-exposed region or another pocket of the active site.
Table 1: Potential Interacting Residues and Interaction Types for 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea Based on Analog Studies
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues (Examples from Kinases) |
| Pyridin-3-yl | Hydrophobic, π-stacking | Leucine, Valine, Phenylalanine |
| Urea | Hydrogen Bonding | Aspartate, Glutamate, Serine, Backbone amides/carbonyls |
| Piperidin-4-yl | Hydrophobic, Ionic (if protonated) | Alanine, Isoleucine, Aspartate, Glutamate |
Homology Modeling for Uncharacterized Target Structures
When the three-dimensional structure of a therapeutic target has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a predictive model. This technique relies on the known structure of a homologous protein (a template) to model the structure of the target protein.
For a compound like 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, if it were found to be active against a novel or uncharacterized protein, homology modeling would be the first step in enabling structure-based drug design. For example, if this compound showed activity against a newly identified enzyme implicated in a disease, researchers would first search for proteins with similar amino acid sequences for which a structure is available. A 3D model of the target enzyme would then be built, and its quality rigorously assessed. This model could then be used for molecular docking studies to understand how 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea might bind and exert its effect. This approach has been successfully used in the study of inhibitors for various targets where the experimental structure was unavailable. nih.gov
In Silico Design Strategies for Lead Optimization and Derivatization
Once an initial hit compound like 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea is identified, in silico methods are extensively used to guide its optimization into a lead compound with improved potency, selectivity, and pharmacokinetic properties. Computational strategies are pivotal in exploring the chemical space around the initial scaffold.
Structure-activity relationships (SAR) can be explored by systematically modifying different parts of the molecule in silico. For the 1-(piperidin-4-yl)-3-(pyridin-3-yl)urea scaffold, this could involve:
Substitution on the pyridine ring: Adding various functional groups to the pyridine ring to enhance binding affinity or modulate physicochemical properties.
Modification of the piperidine ring: N-acylation or N-alkylation of the piperidine nitrogen to explore new interactions or improve metabolic stability, a strategy that has been effective for other piperidin-4-yl-urea derivatives. nih.gov
Replacement of the urea linker: Investigating bioisosteric replacements for the urea moiety to improve properties like solubility or metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding modifications would be beneficial for activity. Such models have been successfully applied to series of piperidinyl ureas, indicating that electrostatic, hydrophobic, and hydrogen-bond donor fields play important roles in their inhibitory activity. nih.gov
Prediction of Conformational Preferences and Molecular Dynamics Simulations
A ligand's biological activity is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea has several rotatable bonds, allowing it to adopt multiple conformations. Understanding its preferred conformation in solution and when bound to a target is crucial.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea in a solvent (like water) can reveal its conformational landscape. When the compound is simulated in complex with its protein target, MD can provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of water molecules in the binding site. For related urea-containing compounds, MD simulations have been used to confirm the stability of the ligand-receptor complex and to identify key residues crucial for binding. nih.gov The dominant interactions, such as electrostatic interactions of the urea group, can be quantified through such simulations. researchgate.net
Application of Computational Workflows in Drug Discovery and Repositioning
Computational workflows integrate multiple in silico techniques to streamline the drug discovery process. For a compound like 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, a typical workflow would begin with identifying potential biological targets, followed by virtual screening and molecular docking to prioritize hits. Promising candidates would then be subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations, before being synthesized and tested experimentally.
Drug repositioning, or finding new uses for existing compounds, is another area where computational methods are heavily applied. drugtargetreview.comnih.gov If 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea were an existing molecule with a known safety profile, computational approaches could be used to screen it against a wide range of biological targets to identify potential new therapeutic applications. This could involve shape-based screening, where the compound's 3D structure is compared to known active ligands, or target-based screening against a panel of disease-relevant proteins.
Advanced Analytical Methodologies in Research on 1 Piperidin 4 Yl 3 Pyridin 3 Yl Urea
Methodologies for Quantitative Analysis in Preclinical Biological Matrices (e.g., LC/MS/MS for compound concentration measurements)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules like 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea in preclinical biological matrices such as plasma, urine, and tissue homogenates. core.ac.uk This technique offers unparalleled sensitivity and selectivity, allowing for the precise measurement of compound concentrations even at very low levels. core.ac.uku-szeged.hu
A typical LC-MS/MS method for this compound would involve a multi-step process. First, the biological sample is prepared to remove proteins and other interfering substances. A common and efficient method is protein precipitation, where a solvent like acetonitrile (B52724) is added to the sample. nih.gov Following centrifugation, the supernatant containing the analyte is collected.
Chromatographic separation is then performed, commonly using a reverse-phase C18 column. nih.gov A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol (B129727) separates the target compound from endogenous matrix components. core.ac.uk
The separated analyte then enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored. nih.gov For 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and characteristic fragment ions generated through collision-induced dissociation would be monitored as product ions. This high specificity minimizes analytical interference.
Method validation is a critical step to ensure data reliability. u-szeged.hu Key validation parameters are established according to regulatory guidelines and include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). u-szeged.hu
Table 1: Representative LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N > 10 | 0.1 - 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -8% to +9% |
Techniques for Assessing Metabolic Stability and In Vitro Biotransformation in Research Settings
Understanding the metabolic fate of a research compound is crucial for predicting its in vivo behavior, including its half-life and potential for drug-drug interactions. nuvisan.com In vitro assays using liver subcellular fractions are standard practice in early drug discovery to assess metabolic stability. researchgate.net
The most common systems for these assays are liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nuvisan.comresearchgate.net These assays can be conducted using preparations from various species (e.g., mouse, rat, dog, monkey, and human) to investigate species differences in metabolism. nuvisan.comfrontiersin.org
In a typical metabolic stability assay, 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea (at a low concentration, often 1 µM) is incubated with liver microsomes in the presence of necessary cofactors, most importantly NADPH, which is essential for CYP enzyme activity. researchgate.netfrontiersin.org The reaction is allowed to proceed at 37°C, and samples are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped at each time point by adding a cold organic solvent. The remaining concentration of the parent compound is then quantified using a validated LC-MS/MS method. frontiersin.org
From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.combioivt.com These parameters help in classifying compounds as having low, moderate, or high metabolic turnover.
Table 2: Representative Cross-Species Metabolic Stability of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | 25 | 27.7 |
| Rat | 38 | 18.2 |
| Dog | 55 | 12.6 |
| Monkey | 42 | 16.5 |
| Human | > 60 | < 11.5 |
Data are representative and for illustrative purposes.
Beyond stability, these in vitro systems are used for biotransformation studies to identify major metabolites. frontiersin.org By analyzing the incubation samples with high-resolution mass spectrometry, researchers can detect and propose structures for metabolites formed through common metabolic pathways. For a molecule like 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea, potential biotransformations could include hydroxylation on the piperidine (B6355638) or pyridine (B92270) rings or other oxidative reactions. frontiersin.orgfrontiersin.org
Q & A
Q. How can researchers optimize the synthesis of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea?
Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include coupling 4-aminopiperidine derivatives with pyridinyl isocyanates under anhydrous conditions, using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) improve yields, while temperature control (0°C to room temperature) minimizes side reactions. Purification via column chromatography or recrystallization ensures high purity . Reaction monitoring with TLC or HPLC is critical for identifying intermediates .
Q. What characterization methods are essential for confirming the structure and purity of this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the urea linkage and piperidine-pyridine connectivity. Mass spectrometry (MS) validates the molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended). X-ray crystallography can resolve spatial arrangements of the piperidine and pyridine moieties, though it requires high-quality crystals .
Q. How can researchers assess the compound’s preliminary biological activity?
Answer: Begin with in vitro enzyme inhibition assays. For soluble epoxide hydrolase (sEH) studies, use fluorometric or LC-MS-based assays to measure IC₅₀ values. Compare results against reference inhibitors like AR9281. Cell viability assays (e.g., MTT) in cancer or inflammatory cell lines can screen for cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
Answer: Systematically modify substituents on the piperidine or pyridine rings. For example:
- Replace the pyridin-3-yl group with pyridin-4-yl to alter hydrogen bonding.
- Introduce acyl or sulfonyl groups on the piperidine nitrogen to enhance metabolic stability.
Compare inhibitory potency (IC₅₀) across analogs using enzyme kinetics and molecular docking to identify critical binding interactions .
Q. What computational strategies aid in predicting pharmacokinetic properties?
Answer: Use quantum chemical calculations (e.g., DFT) to model electron distribution and hydrogen-bonding potential. Molecular dynamics simulations predict binding affinity to sEH or off-target proteins. Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration. Combine computational predictions with in vitro microsomal stability assays to validate metabolic half-life .
Q. How should researchers resolve contradictions in IC₅₀ values across studies?
Answer: Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or enzyme sources (human vs. murine sEH). Standardize protocols using recombinant enzymes and validate with control inhibitors. Cross-reference data with structural analogs from published tables (e.g., Table 2 in ) to identify trends in substituent effects .
Q. What experimental designs are effective for optimizing reaction yields?
Answer: Employ factorial design to test variables:
Q. What safety protocols are critical during synthesis?
Answer: Use respiratory protection (N95 masks), nitrile gloves, and chemical goggles to avoid exposure. Ensure access to eyewash stations and emergency showers. Handle urea intermediates in fume hoods due to potential dust generation. Dispose of waste via approved chemical protocols .
Q. How does the urea moiety contribute to enzyme inhibition mechanisms?
Answer: The urea group forms hydrogen bonds with catalytic residues (e.g., Tyr465 and Asp335 in sEH). Replace urea with thiourea or amide groups to test hydrogen-bonding necessity. Kinetic assays (e.g., Lineweaver-Burk plots) reveal competitive vs. non-competitive inhibition modes .
Q. What formulation challenges arise in aqueous systems?
Answer: The compound’s low solubility in water (<0.1 mg/mL) necessitates co-solvents (e.g., PEG-400) or cyclodextrin complexes. Stability studies (pH 3–9, 40°C/75% RH) identify degradation pathways. Patent data suggest Pfizer’s aqueous formulations use surfactants (e.g., polysorbate 80) to enhance dispersibility .
Notes
- All chemical names are spelled out per IUPAC guidelines.
- Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
